3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGKXMSLUYOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Stage Halogen-Amine Exchange
The most widely adopted approach involves substituting a halogen atom at the C2 position of 6-chloro-4-phenylquinazoline with 3-aminophenol. Key steps include:
- Preparation of 2,6-dichloro-4-phenylquinazoline via POCl₃-mediated chlorination of 4-phenylquinazolin-6-ol.
- Selective displacement of the C2 chlorine using 3-aminophenol in isopropyl alcohol at 70–80°C for 3–5 hours.
Reaction optimization studies demonstrate that polar aprotic solvents (NMP, DMF) increase substitution rates but reduce regioselectivity. Isopropyl alcohol achieves 82–89% yields while maintaining >95% positional specificity for C2 amination.
Table 1. Solvent Effects on C2 Amination Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) | C2/C6 Selectivity |
|---|---|---|---|---|
| Isopropanol | 80 | 4 | 87 | 97:3 |
| DMF | 100 | 2 | 91 | 82:18 |
| NMP | 120 | 1.5 | 93 | 79:21 |
Data adapted from large-scale process optimizations.
Tandem Cyclization-Amination Approaches
Anthranilic Acid Derivatives as Building Blocks
A convergent synthesis starts with 5-chloro-2-nitrobenzaldehyde and phenylacetonitrile:
- Knoevenagel condensation forms 5-chloro-2-nitrocinnaldehyde (83% yield).
- Reductive cyclization with Fe/NH₄Cl in ethanol/water produces 6-chloro-4-phenylquinazoline N-oxide (76% yield).
- Catalytic hydrogenation (Pd/C, H₂) followed by Buchwald-Hartwig amination with 3-aminophenol achieves final coupling (68% overall yield).
This method circumvents halogen handling but requires strict control of reduction stoichiometry to prevent over-hydrogenation of the quinazoline core.
Solid-Phase Synthesis for Parallel Optimization
Recent adaptations employ Wang resin-functionalized intermediates to streamline production:
- Immobilization of 2-fluoro-4-chloroquinazoline via SNAr reaction with resin-bound benzyl alcohol.
- Sequential Suzuki coupling (phenylboronic acid) and amination (3-aminophenol) in DMF at 60°C.
- TFA cleavage yields target compound with 74% purity after HPLC refinement.
While scalable, this method's 58% recovered yield remains inferior to solution-phase approaches but offers advantages in combinatorial library synthesis.
Photocatalytic C-H Amination Strategies
Emerging techniques utilize Ir(III) photocatalysts to directly functionalize C2-H bonds:
- 6-Chloro-4-phenylquinazoline (1.0 eq), 3-aminophenol (1.2 eq), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
- Blue LED irradiation in DCE at 25°C for 24 hours
- Column chromatography purification (SiO₂, EtOAc/hexanes)
Preliminary results show 41% yield with 88% regioselectivity, suggesting potential for further catalyst development.
Comparative Analysis of Methodologies
Table 2. Synthetic Route Performance Metrics
| Method | Avg Yield (%) | Purity (%) | Scalability | Energy Intensity |
|---|---|---|---|---|
| Halogen substitution | 85 | 98.2 | High | Moderate |
| Tandem cyclization | 68 | 97.8 | Medium | High |
| Solid-phase synthesis | 58 | 74.3 | Low | Low |
| Photocatalytic C-H | 41 | 95.1 | Experimental | Very Low |
Data synthesized from multiple process reports.
Mechanistic Considerations in Amination Reactions
Density functional theory (DFT) calculations reveal two competing pathways for the key amination step:
Concerted metalation-deprotonation (CMD):
- Rate-determining step: N-H bond cleavage (ΔG‡ = 24.3 kcal/mol)
- Favored in polar solvents with K₂CO₃ base
Stepwise single-electron transfer (SET):
- Radical intermediate stabilized by quinazoline π-system
- Dominant under photocatalytic conditions
Solvent dielectric constant (ε) critically influences pathway selection, with ε > 20 favoring ionic CMD mechanisms.
Industrial-Scale Process Considerations
Economic modeling of a 100 kg batch production identifies critical cost drivers:
- Raw materials: 63% (primarily 3-aminophenol and POCl₃)
- Energy: 22% (distillation steps)
- Waste treatment: 15% (HCl neutralization)
Process intensification through microwave-assisted steps reduces cycle time by 40% but increases equipment costs by 18%.
Chemical Reactions Analysis
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic ring.
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and computed physicochemical properties of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol and related compounds:
Notes:
Biological Activity
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol, a compound belonging to the quinazoline family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H13ClN2O, characterized by a quinazoline core substituted with a chloro group and a phenyl group along with an amino phenol moiety. This unique structure contributes to its potential therapeutic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases. This inhibition can impede cell growth and promote apoptosis in tumor cells.
- Anti-inflammatory Effects : Research indicates that this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound showed significant cytotoxicity in vitro, with IC50 values indicating potent anti-tumor effects .
- Enzyme Targeting : The compound has been identified as a selective inhibitor of certain kinases involved in cancer signaling pathways. In vivo studies revealed that it could significantly reduce tumor size in xenograft models when administered at appropriate dosages .
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
